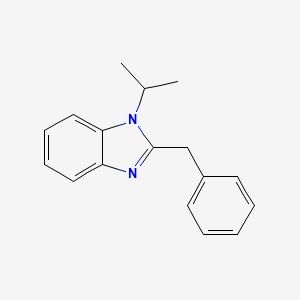

2-benzyl-1-(propan-2-yl)-1H-1,3-benzodiazole

Description

2-Benzyl-1-(propan-2-yl)-1H-1,3-benzodiazole is a benzodiazole derivative characterized by a benzyl substituent at the 2-position and an isopropyl group at the 1-position of the fused benzodiazole ring. Benzodiazoles, including benzimidazoles and their analogs, are heterocyclic compounds with a broad range of pharmacological applications, such as antimicrobial, antitumor, and enzyme inhibitory activities .

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-1-propan-2-ylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-13(2)19-16-11-7-6-10-15(16)18-17(19)12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILSHBFHHILNNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N=C1CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of o-Phenylenediamine with Phenylacetaldehyde

The benzimidazole core is synthesized via acid-catalyzed condensation of o-phenylenediamine with phenylacetaldehyde. This step forms 2-benzyl-1H-benzimidazole (Intermediate A ), where the benzyl group originates from the aldehyde’s α-carbon.

Procedure :

- Reactants : o-Phenylenediamine (10 mmol) and phenylacetaldehyde (10 mmol) are dissolved in ethanol (20 mL) containing 1 mL of concentrated HCl.

- Reaction Conditions : The mixture is stirred at 80°C for 6–8 hours under reflux.

- Workup : The crude product is neutralized with aqueous NaHCO₃, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate, 7:3).

Key Data :

N-Alkylation with Isopropyl Bromide

Intermediate A undergoes alkylation at the N1 position using isopropyl bromide under basic conditions to introduce the propan-2-yl group.

Procedure :

- Reactants : Intermediate A (5 mmol), isopropyl bromide (7.5 mmol), and Na₂CO₃ (10 mmol) are suspended in DMSO (15 mL).

- Reaction Conditions : The mixture is stirred at 25°C for 12 hours.

- Workup : The product is precipitated in ice-water, filtered, and recrystallized from ethanol.

Key Data :

Optimization of Reaction Conditions

Solvent and Base Selection

Temperature and Stoichiometry

- Alkylation : A 1:1.5 molar ratio of Intermediate A to isopropyl bromide ensures complete conversion. Excess bromide reduces yield due to di-alkylation.

- Time : Reactions exceeding 15 hours result in <5% yield improvement but increase impurity formation.

Table 1. Comparative Yields Under Varied Alkylation Conditions

| Entry | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | DMSO | Na₂CO₃ | 25 | 72 |

| 2 | Acetonitrile | K₂CO₃ | 80 | 58 |

| 3 | Ethanol | NaHCO₃ | 50 | 41 |

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

Comparative Analysis of Synthetic Methodologies

Chemical Reactions Analysis

Types of Reactions

2-benzyl-1-(propan-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduced derivatives with hydrogenated benzimidazole rings.

Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-benzyl-1-(propan-2-yl)-1H-1,3-benzodiazole has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. It has shown promising activity against various pathogens and cancer cell lines.

Biological Studies: Researchers investigate the compound’s effects on biological systems, including its interaction with enzymes, receptors, and cellular pathways.

Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

Material Science: It is explored for its potential use in the development of functional materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-benzyl-1-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells or pathogens.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., halogens in 2-(2-chloro-6-fluorophenyl)-1H-1,3-benzodiazole) improve metabolic stability but reduce solubility, whereas electron-donating groups (e.g., methoxy in 5-methoxy-2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole) enhance π-π stacking interactions .

Analytical Characterization

- Crystallography : SHELX software () is widely used for resolving crystal structures of benzodiazoles, confirming substituent orientation and hydrogen-bonding networks.

- Spectroscopy : IR and NMR data (e.g., ) confirm functional groups, while Multiwfn () analyzes electron density distributions for reactivity predictions.

Biological Activity

2-benzyl-1-(propan-2-yl)-1H-1,3-benzodiazole is a synthetic compound belonging to the class of benzodiazoles, which are known for their diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a benzodiazole core substituted with a benzyl group and an isopropyl group. This configuration contributes to its lipophilicity and potential biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-benzyl-1-(propan-2-yl)-1H-1,3-benzodiazole. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Streptococcus faecalis | 4 μg/mL |

| Methicillin-resistant Staphylococcus aureus | 4 μg/mL |

These findings suggest that the compound could be developed as a potential antimicrobial agent in clinical settings .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. Notably, it exhibited significant antiproliferative activity against several cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (breast cancer) | 16.38 |

| HeLa (cervical cancer) | 29.39 |

| A549 (lung cancer) | 33.10 |

The mechanism of action involves apoptosis induction through mitochondrial pathways, leading to the release of pro-apoptotic factors and subsequent caspase activation .

The biological activity of 2-benzyl-1-(propan-2-yl)-1H-1,3-benzodiazole can be attributed to its ability to interact with specific molecular targets:

- DNA Binding : The compound may bind to the DNA minor groove, disrupting replication processes.

- Enzyme Inhibition : It has been reported to inhibit various enzymes involved in cancer progression and microbial resistance.

- Tubulin Interaction : Similar to other benzimidazole derivatives, it may affect tubulin polymerization, which is crucial for cell division .

Case Studies

- Anticancer Efficacy : In a study involving human breast cancer cells (MDA-MB-231), treatment with 2-benzyl-1-(propan-2-yl)-1H-1,3-benzodiazole resulted in a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent .

- Antimicrobial Testing : A comparative study demonstrated that this compound outperformed traditional antibiotics against resistant strains of bacteria, suggesting its utility in treating infections that are difficult to manage with existing therapies .

Q & A

Basic: What synthetic routes are recommended for synthesizing 2-benzyl-1-(propan-2-yl)-1H-1,3-benzodiazole, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves cyclization of o-phenylenediamine derivatives with carbonyl compounds under acidic or basic conditions. Key steps include:

- Cyclization : Reacting o-phenylenediamine with benzaldehyde derivatives in ethanol under reflux (80–90°C) for 6–8 hours to form the benzodiazole core .

- Alkylation : Introducing the propan-2-yl group via nucleophilic substitution using isopropyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C .

- Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates, and monitor purity via HPLC or TLC. Adjusting stoichiometry (1:1.2 molar ratio of diamine to aldehyde) improves yields (70–85%) .

Advanced: How can contradictions in reported biological activities of benzodiazole derivatives across studies be resolved?

Answer:

Discrepancies in biological data often stem from differences in assay conditions, cell lines, or compound purity. Methodological strategies include:

- Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial MIC testing) and reference controls (e.g., ciprofloxacin for bacteria) .

- Structural Confirmation : Ensure compound identity via NMR (¹H/¹³C) and HRMS to rule out impurities .

- Meta-Analysis : Cross-reference data with structurally analogous compounds. For example, 2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol showed MIC = 32 µg/mL against Candida albicans, aligning with trends in lipophilicity and substituent effects .

Basic: Which spectroscopic methods are most effective for characterizing 2-benzyl-1-(propan-2-yl)-1H-1,3-benzodiazole?

Answer:

- ¹H/¹³C NMR : Confirm proton environments (e.g., benzyl CH₂ at δ 4.5–5.0 ppm) and quaternary carbons in the benzodiazole ring .

- FT-IR : Identify N-H stretching (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₇N₂⁺, m/z = 249.14) .

Advanced: What methodologies are used to investigate enzyme inhibition mechanisms of benzodiazole derivatives?

Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., acetylcholinesterase). For example, benzodiazole derivatives showed binding energies of −8.5 kcal/mol to kinase active sites .

- Kinetic Assays : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots. A related compound, N,1-dibutyl-2-sulfanyl-benzodiazole, exhibited non-competitive inhibition of COX-2 (Kᵢ = 2.3 µM) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven interactions .

Basic: What in vitro assays are suitable for initial screening of antimicrobial activity?

Answer:

- Broth Microdilution (CLSI M07-A10) : Determine MICs against Gram-positive (e.g., S. aureus ATCC 25923) and fungal strains (e.g., C. albicans SC5314) .

- Agar Diffusion : Assess zone-of-inhibition diameters (≥15 mm indicates activity) .

- Time-Kill Assays : Monitor bactericidal effects over 24 hours (e.g., 3-log reduction in CFU/mL at 2× MIC) .

Advanced: How can SAR studies optimize the anticancer efficacy of 2-benzyl-1-(propan-2-yl)-1H,3-benzodiazole derivatives?

Answer:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzyl position to enhance DNA intercalation. A derivative with 4-NO₂ substitution showed IC₅₀ = 10 µM against MCF7 cells .

- Scaffold Hybridization : Fuse with triazole rings to improve solubility and target selectivity. A triazole-benzodiazole hybrid inhibited topoisomerase IIα (IC₅₀ = 6.2 µM) .

- Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs (e.g., benzodiazole N-H as a donor) .

Basic: What parameters are critical when scaling up synthesis from lab to pilot-scale?

Answer:

- Reactor Design : Use jacketed reactors for temperature control (±2°C) during exothermic steps (e.g., cyclization) .

- Solvent Recovery : Implement distillation for DMF reuse, reducing costs and waste .

- Safety Protocols : Monitor pressure buildup in alkylation steps and use quenching agents (e.g., NaHSO₃) for unreacted reagents .

Advanced: What computational approaches predict binding affinity with DNA or enzymes?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-DNA interactions over 100 ns to assess stability (e.g., RMSD < 2 Å) .

- QSAR Modeling : Develop regression models using descriptors like logP and polar surface area. For benzodiazoles, logP < 3 correlates with blood-brain barrier penetration .

- Free Energy Perturbation (FEP) : Calculate relative binding energies for derivatives, achieving ΔΔG accuracy of ±0.5 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.